

# Periodic Acid vs. Sodium Periodate: A Comparative Guide to Oxidizing Vicinal Diols

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## Compound of Interest

Compound Name: Periodic acid

Cat. No.: B084380

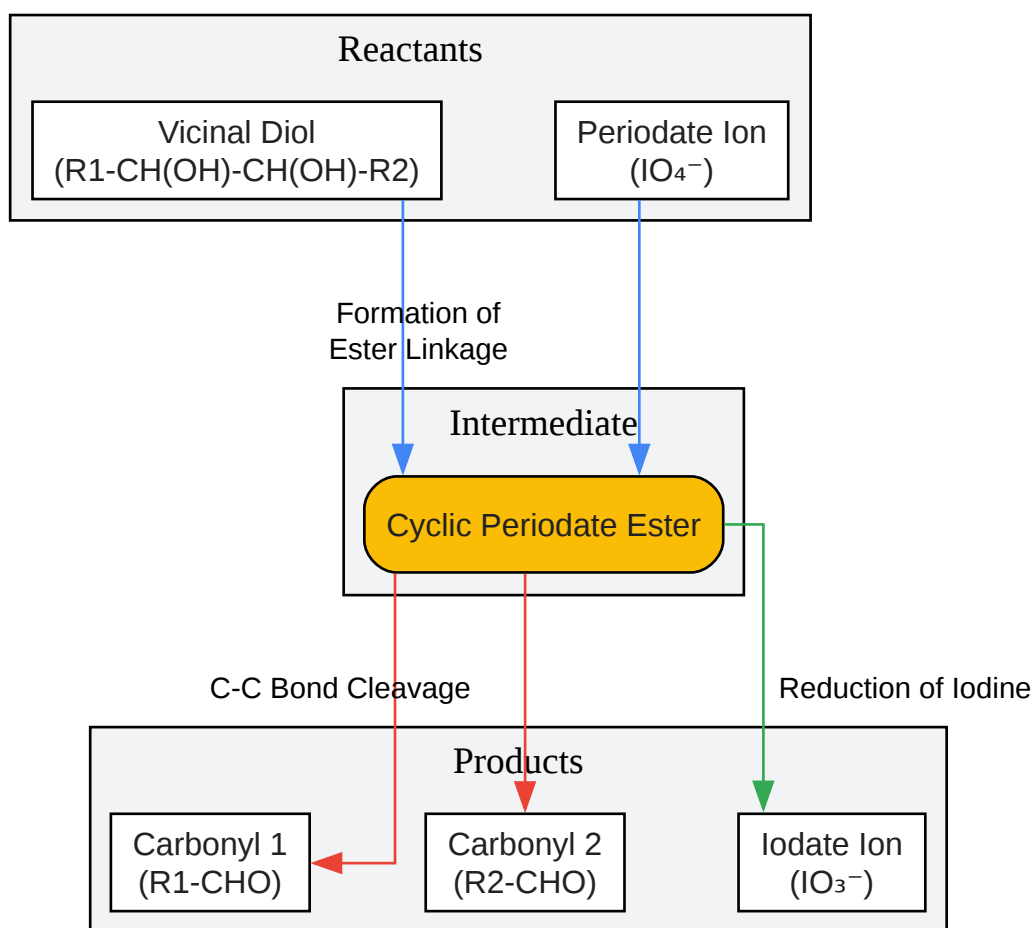
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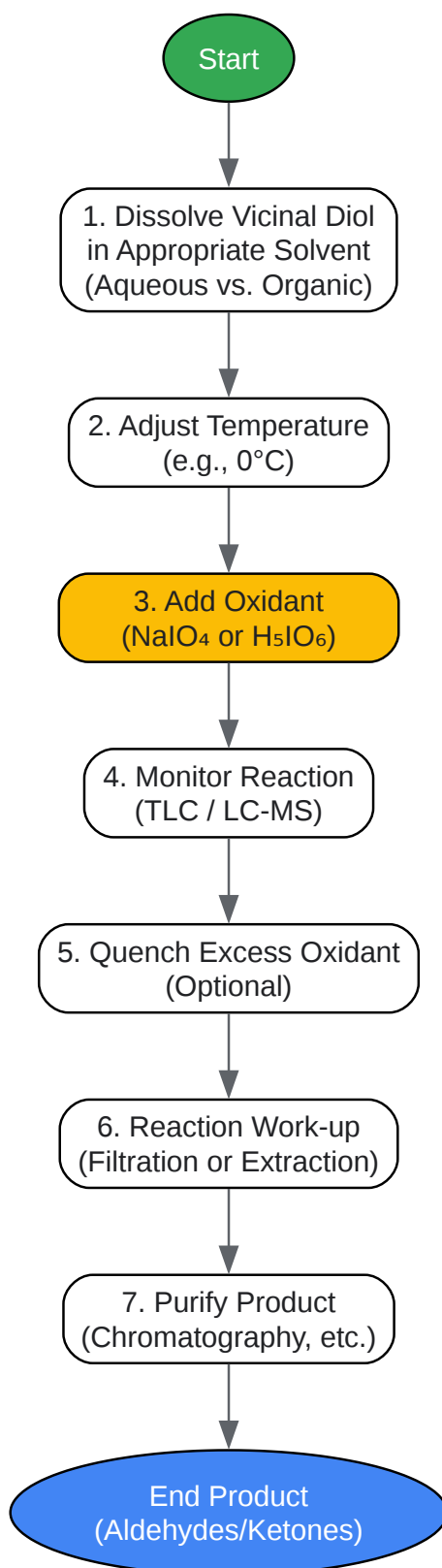
For researchers, scientists, and professionals in drug development, the oxidative cleavage of vicinal diols is a critical transformation in organic synthesis, particularly in carbohydrate chemistry and the structural elucidation of complex molecules. The Malaprade reaction, first reported by Léon Malaprade in 1928, provides an efficient method for this conversion using periodates to yield corresponding aldehyde or ketone fragments.<sup>[1]</sup> The two most common reagents for this purpose are **periodic acid** ( $\text{HIO}_4$  or  $\text{H}_5\text{IO}_6$ ) and its salt, sodium periodate ( $\text{NaIO}_4$ ). While both effect the same core transformation, their distinct physical and chemical properties dictate their suitability for specific applications.

This guide provides an objective, data-driven comparison of **periodic acid** and sodium periodate, offering insights into their mechanisms, reaction conditions, and practical applications to assist researchers in making an informed choice of reagent.

## Mechanism of Action: The Cyclic Periodate Ester

Both **periodic acid** and sodium periodate operate via the same fundamental mechanism: the formation of a cyclic periodate ester intermediate with the vicinal diol.<sup>[2][3]</sup> This five-membered ring is unstable and rapidly undergoes a concerted, polar C-C bond cleavage.<sup>[4]</sup> This process reduces the iodine(VII) center to iodine(V) (iodate,  $\text{IO}_3^-$ ) and yields two carbonyl compounds.<sup>[5]</sup> The reaction is typically fast, selective, and quantitative.<sup>[6][7]</sup>





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## References

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